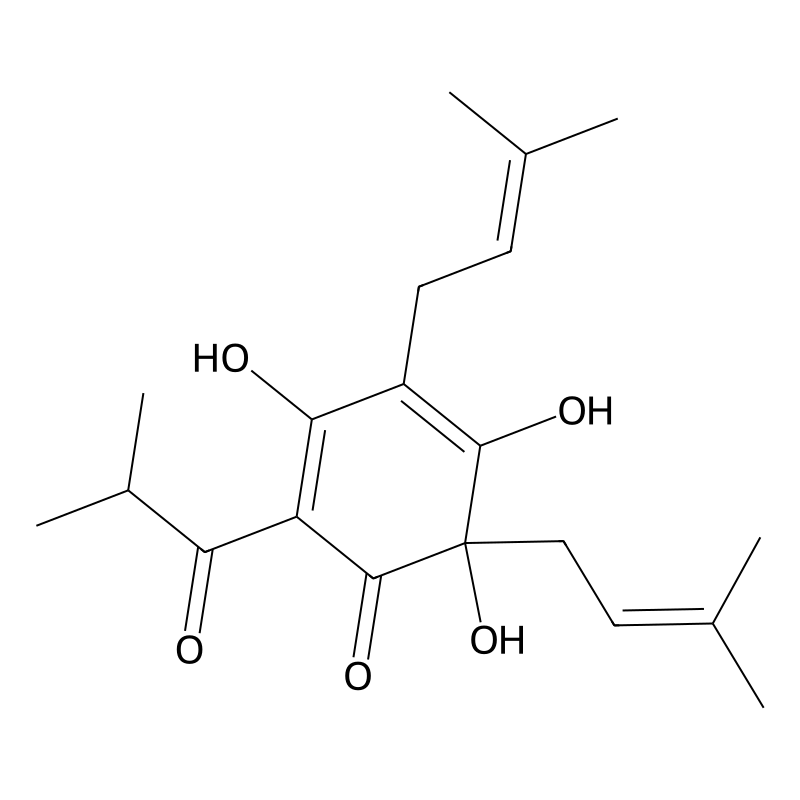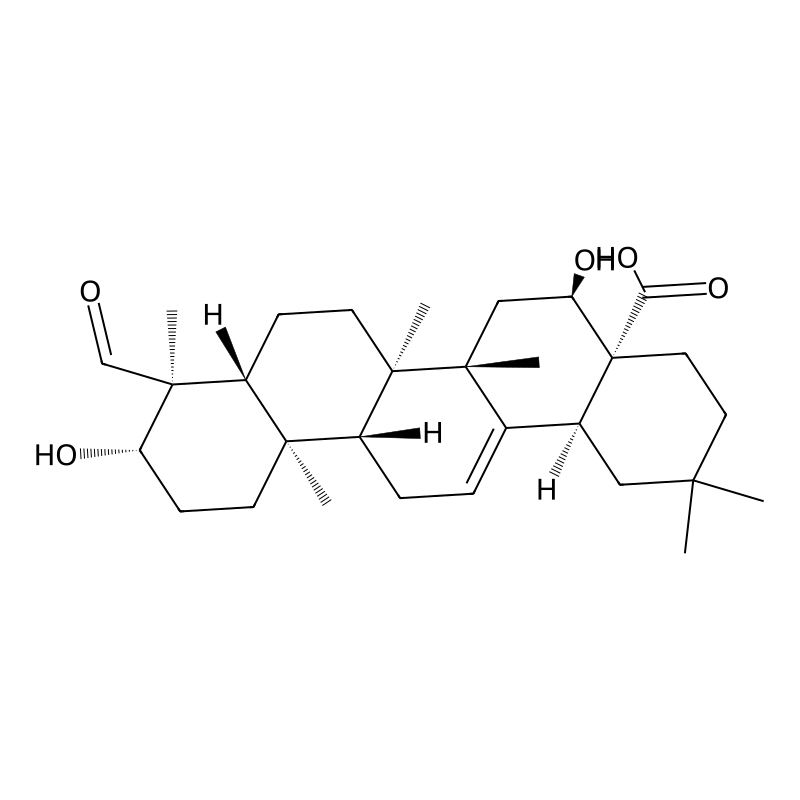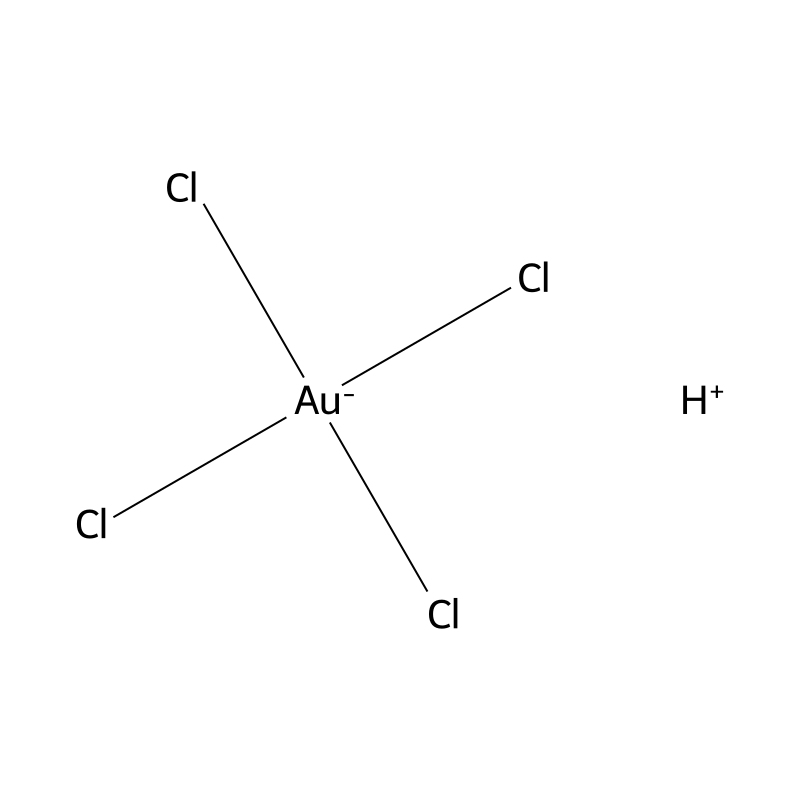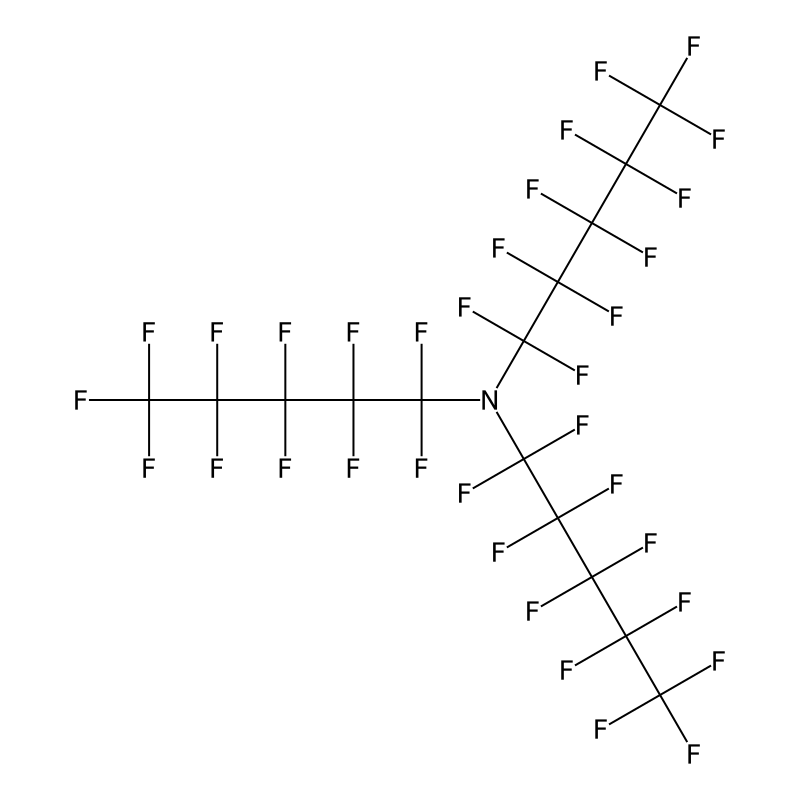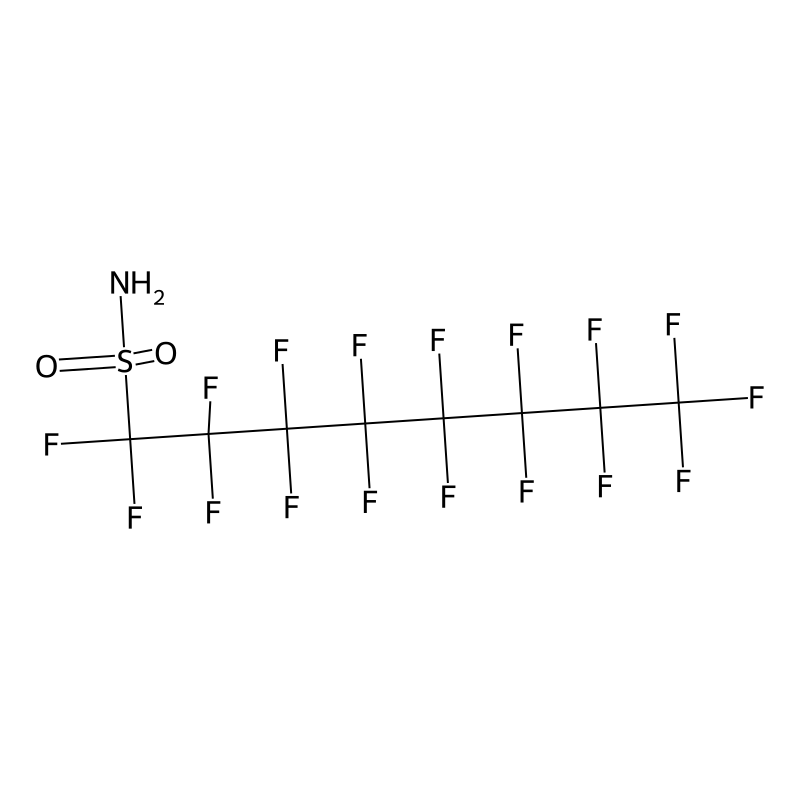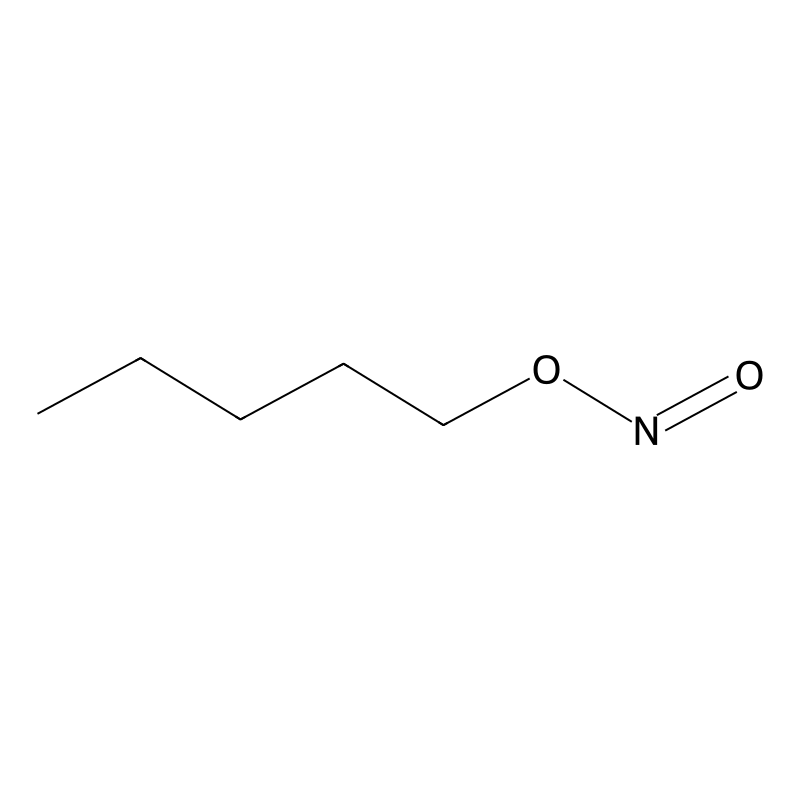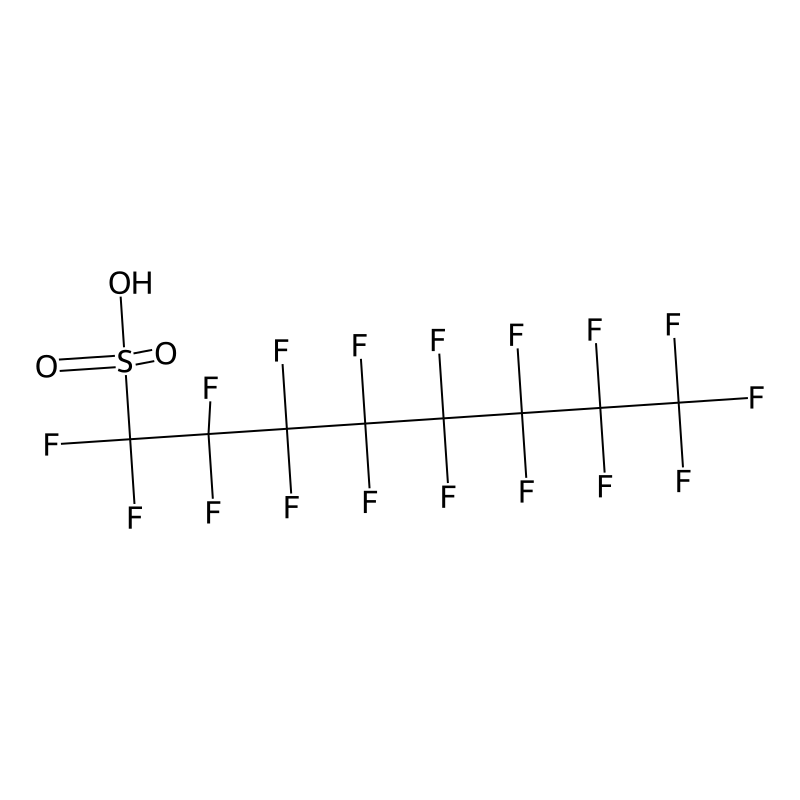Carbamate
Catalog No.
S582624
CAS No.
302-11-4
M.F
CH2NO2-
M. Wt
60.032 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
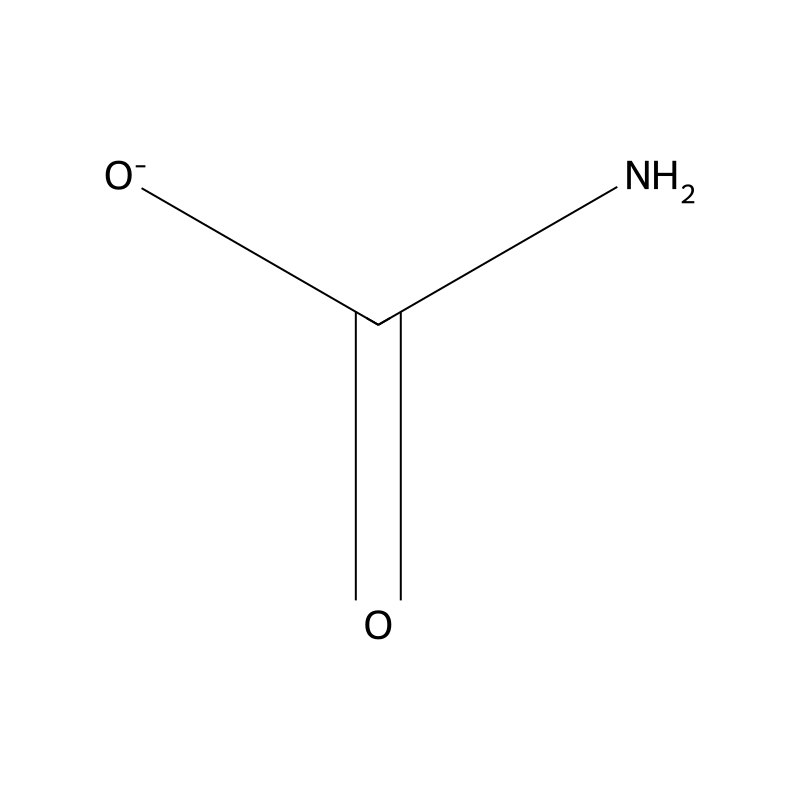
Content Navigation
CAS Number
302-11-4
Product Name
Carbamate
IUPAC Name
carbamate
Molecular Formula
CH2NO2-
Molecular Weight
60.032 g/mol
InChI
InChI=1S/CH3NO2/c2-1(3)4/h2H2,(H,3,4)/p-1
InChI Key
KXDHJXZQYSOELW-UHFFFAOYSA-M
SMILES
C(=O)(N)[O-]
Canonical SMILES
C(=O)(N)[O-]
Description
Carbamate is an amino-acid anion. It is a conjugate base of a carbamic acid.
XLogP3
-0.1
Other CAS
302-11-4
Wikipedia
Carbamate ion
Dates
Modify: 2023-07-20
Iridium-Triggered Allylcarbamate Uncaging in Living Cells
Neelu Singh, Ajay Gupta, Puja Prasad, Pritam Mahawar, Shalini Gupta, Pijus K SasmalPMID: 34392682 DOI: 10.1021/acs.inorgchem.1c01790
Abstract
Designing a metal catalyst that addresses the major issues of solubility, stability, toxicity, cell uptake, and reactivity within complex biological milieu for bioorthogonal controlled transformation reactions is a highly formidable challenge. Herein, we report an organoiridium complex that is nontoxic and capable of the uncaging of allyloxycarbonyl-protected amines under biologically relevant conditions and within living cells. The potential applications of this uncaging chemistry have been demonstrated by the generation of diagnostic and therapeutic agents upon the activation of profluorophore and prodrug in a controlled fashion within HeLa cells, providing a valuable tool for numerous potential biological and therapeutic applications.An old story with new insights into an ignored issue of metabolites in biochar-amended soil: Effect of biochar on dissipation of carbosulfan as an example
Fan Tang, Mao Gao, Fanjian Zeng, Zhenlan Xu, Guangming TianPMID: 34380258 DOI: 10.1016/j.scitotenv.2021.148100
Abstract
Carbofuran (CAS) is one of extensively used carbamate pesticides, which is considered as a derivative or a candidate of carbofuran (CAN) for its lower toxicity and persistence. Nevertheless, CAS could be degraded into its toxic metabolites, imposing potential risks on ecological safety. In this paper, biochars, derived from rice straw (RS), chicken manure (CM), corn straw (CS) and tire rubber (TR), were applied in CAS-contaminated soil to explore their effects on the dissipation of CAS and its metabolites. The dissipation rate of CAS was depressed by the amendment of biochar, mainly because biochar inhibited the hydrolysis of CAS by elevating soil pH value. Nevertheless, CS has efficiently enhanced the dissipation of CAN by almost 2-times for its promotion in hydrolysis and biodegradation. CS and CM improved biodegradation by altering the composition and structure of the microbial communities, exhibiting potential for facilitating bioremediation of CAS and CAN. Moreover, steam activated biochar accelerated the dissipation rate by 1.7-2.9 times and 1.3-2.4 times for CAS and CAN, respectively. This study investigated the effects of biochar on CAS and its toxic metabolites as well as possible governing mechanisms, providing rational instruction for biochar application in ambient atmosphere.Residues and Safety Evaluation of Etoxazole, Bifenazate and Its Metabolite Bifenazate-diazene in Citrus Under Open-Field Conditions
Huizhen Hou, Xiaoxu Yu, Bizhang Dong, Jiye HuPMID: 34264365 DOI: 10.1007/s00128-021-03319-z
Abstract
The residues of bifenazate (sum of bifenazate and bifenazate-diazene) and etoxazole in whole citrus and pulp collected from twelve regions of China were monitored and their chronic dietary risk to consumer were also evaluated. The citrus samples were extracted by a QuEChERS (quick, easy, cheap, effective, rugged, and safe) method, and analyzed by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The average recoveries of target compounds were ranged from 83 to 100% with relative standard deviations (RSDs) of 0.59-11.8%. The limits of quantification (LOQs) for three analytes were 0.01 mg/kg. At the interval to harvest of 20 and 30 days, the residues of total bifenazate and etoxazole were from below 0.02 to 0.26 mg/kg and from below 0.01 to 0.30 mg/kg in citrus samples. The chronic risk quotients (RQs) were below 100%, indicating no unacceptable risk to consumers.Frailty Status Predicts New Long-term Care Insurance Certification in Hepatitis C Patients Receiving Antiviral Therapy
Kenichi Nakamura, Kazunori Kusumoto, Yoshinori Ozono, Kazuo Kuroki, Yunosuke Matsuura, Toshihiro Mukuda, Toshimasa Ochiai, Mai Tsuchimochi, Hisayoshi Iwakiri, Satoru Hasuike, Kazuya Shimoda, Kenji NagataPMID: 34281883 DOI: 10.21873/anticanres.15215
Abstract
Direct-acting antiviral (DAA) therapies for patients with hepatitis C virus (HCV) infection deliver higher cure rates and lower frequencies of adverse events than existing therapies, though DAA treatment costs $45,000-64,000 in Japan. The prognosis of patients who require new long-term care insurance (LTCI) certification is inferior to that of patients who do not. Here, we clarify the factors associated with new LTCI certification in elderly patients with HCV infection who undergo DAA therapy.We retrospectively surveyed 53 patients aged ≥70 years who were treated with DAAs, and evaluated the factors associated with new LTCI certification.
Of 53 patients, 10 required new LTCI certification. Age ≥85 years and a modified Japanese Cardiovascular Health Study index ≥2 were independently associated with new LTCI certification.
In elderly HCV patients, poor frailty status strongly predicted new LTCI certification after DAA therapy.
Repurposing nonnucleoside antivirals against SARS-CoV2 NSP12 (RNA dependent RNA polymerase): In silico-molecular insight
Feroza Begum, Amit Kumar Srivastava, Upasana RayPMID: 34303192 DOI: 10.1016/j.bbrc.2021.07.050
Abstract
The pandemic of SARS-CoV-2 has necessitated expedited research efforts towards finding potential antiviral targets and drug development measures. While new drug discovery is time consuming, drug repurposing has been a promising area for elaborate virtual screening and identification of existing FDA approved drugs that could possibly be used for targeting against functions of various proteins of SARS-CoV-2 virus. RNA dependent RNA polymerase (RdRp) is an important enzyme for the virus that mediates replication of the viral RNA. Inhibition of RdRp could inhibit viral RNA replication and thus new virus particle production. Here, we screened non-nucleoside antivirals and found three out of them to be strongest in binding to RdRp out of which two retained binding even using molecular dynamic simulations. We propose these two drugs as potential RdRp inhibitors which need further in-depth testing.A Cu(II)-MOF Based on a Propargyl Carbamate-Functionalized Isophthalate Ligand as Nitrite Electrochemical Sensor
Maria Cristina Cassani, Riccardo Castagnoli, Francesca Gambassi, Daniele Nanni, Ilaria Ragazzini, Norberto Masciocchi, Elisa Boanini, Barbara BallarinPMID: 34300663 DOI: 10.3390/s21144922
Abstract
This paper investigates the electrochemical properties of a new Cu(II)-based metal-organic framework (MOF). Noted as Cu-YBDC, it is built upon a linker containing the propargyl carbamate functionality and immobilized on a glassy carbon electrode by drop-casting (GC/Cu-YBDC). Afterward, GC/Cu-YBDC was treated with HAuCland the direct electro-deposition of Au nanoparticles was carried at 0.05 V for 600 s (GC/Au/Cu-YBDC). The performance of both electrodes towards nitrite oxidation was tested and it was found that GC/Au/Cu-YBDC exhibited a better electrocatalytic behavior toward the oxidation of nitrite than GC/Cu-YBDC with enhanced catalytic currents and a reduced nitrite overpotential from 1.20 to 0.90 V. Additionally GC/Au/Cu-YBDC showed a low limit of detection (5.0 μM), an ultrafast response time (<2 s), and a wide linear range of up to 8 mM in neutral pH.
Development of a deep eutectic solvent-based ultrasound-assisted homogenous liquid-liquid microextraction method for simultaneous extraction of daclatasvir and sofosbuvir from urine samples
Abolghasem Jouyban, Mir Ali Farajzadeh, Fariba Khodadadeian, Maryam Khoubnasabjafari, Mohammad Reza Afshar MogaddamPMID: 34256327 DOI: 10.1016/j.jpba.2021.114254
Abstract
An ultrasound-assisted homogenous liquid-liquid microextraction method using a new deep eutectic solvent was proposed for the extraction of daclatasvir and sofosbuvir from urine. The analytes were determined by high performance liquid chromatography-diode array detector. The deep eutectic solvent was prepared by mixing p-aminophenol with tetrabutyl ammonium chloride. It was used in the extraction procedure as an extraction solvent. The amine group in structure of the prepared deep eutectic solvent led to its various solubility in different pHs. In this method, urine sample was placed in a glass test tube and then mixed with sodium chloride and its temperature adjusted at 50 °C. Then, the deep eutectic solvent was dissolved in the solution by manually shaking. In the following, an ammonia solution was added to the solution and the mixture was sonicated for 4 min. After centrifugation, an aliquat of the sedimented phase was injected into the determination system. Low limits of detection (daclatasvir 1.0 and sofosbuvir 1.3 μg/L) and quantification (daclatasvir 3.3 and sofosbuvir 4.0 μg/L), high enrichment factor (daclatasvir 96 and sofosbuvir 90) and extraction recovery (daclatasvir 96 and sofosbuvir 90 %), and good percision (relative standard deviation ≤9.3 %) were obtained. The introduced method was successfully applied in the determination of daclatasvir and sofosbuvir concentrations in urine samples.Synthesis and HPLC enantioseparation of novel derivatives of 3-alkoxy-4-hydroxyphenylalkanones of a potential α/β-blocker type
Ružena Čižmáriková, Ladislav Habala, Jindra Valentová, Dana ŠmátralováPMID: 34237944 DOI:
Abstract
The present paper reports the synthesis of a series of seven compounds with a hetero aminopropanol chain. The compounds were prepared by the conversion of 3-alkoxy-4-hydroxyphenyl alkanones with 2-chloromethyl oxirane and subsequent reaction of the products with heterocyclic amines (pyrrolidine, azepane, 4-methylpiperazine and 2-methoxyphenyl piperazine). The target compounds were synthesized in the form of racemates. The purity of the products was confirmed by thin layer chromatography and their IR, UV-VIS and 1H-NMR spectra were recorded. Enantioseparation of the racemic products was accomplished by HPLC on a Chiralpak AD chiral chromatographic column with tris(3,5-dimethylphenyl)carbamate as the chiral selector. The efficiency of enantioseparation was determined in relation to the composition of the mobile phase (hexane : ethanol : methanol : ethylethanamine) and to the structure of the prepared compounds. Baseline separation was achieved with all compounds using mobile phases A (78 : 11 : 11 : 0,1 v/v/v/v) and B (80 : 10 : 10 : 0,1 v/v/v/v), with selectivity factor ranging from 1.07 to 1.42 and resolution from 0.76 to 5.47. The mobile phase containing a higher amount of hexane did not allow for successful enantioseparation of the piperazine derivatives.Identifying requirements for RSK2 specific inhibitors
Eric B Wright, Shinji Fukuda, Mingzong Li, Yu Li, George A O'Doherty, Deborah A LanniganPMID: 34348556 DOI: 10.1080/14756366.2021.1957862
Abstract
Identifying isoform-specific inhibitors for closely related kinase family members remains a substantial challenge. The necessity for achieving this specificity is exemplified by the RSK family, downstream effectors of ERK1/2, which have divergent physiological effects. The natural product, SL0101, a flavonoid glycoside, binds specifically to RSK1/2 through a binding pocket generated by an extensive conformational rearrangement within the RSK N-terminal kinase domain (NTKD). In modelling experiments a single amino acid that is divergent in RSK3/4 most likely prevents the required conformational rearrangement necessary for SL0101 binding. Kinetic analysis of RSK2 association with SL0101 and its derivatives identified that regions outside of the NTKD contribute to stable inhibitor binding. An analogue with an-propyl-carbamate at the 4" position on the rhamnose moiety was identified that forms a highly stable inhibitor complex with RSK2 but not with RSK1. These results identify a SL0101 modification that will aid the identification of RSK2 specific inhibitors.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization
Maddalena Grieco, Maria Giovanna De Caris, Elisa Maggi, Federica Armeli, Roberto Coccurello, Tiziana Bisogno, Maria D'Erme, Mauro Maccarrone, Patrizia Mancini, Rita BusinaroPMID: 34299330 DOI: 10.3390/ijms22147711
Abstract
The ability of endocannabinoid (eCB) to change functional microglial phenotype can be explored as a possible target for therapeutic intervention. Since the inhibition of fatty acid amide hydrolase (FAAH), the main catabolic enzyme of anandamide (AEA), may provide beneficial effects in mice model of Alzheimer's disease (AD)-like pathology, we aimed at determining whether the FAAH inhibitor URB597 might target microglia polarization and alter the cytoskeleton reorganization induced by the amyloid-β peptide (Aβ). The morphological evaluation showed that Aβ treatment increased the surface area of BV-2 cells, which acquired a flat and polygonal morphology. URB597 treatment partially rescued the control phenotype of BV-2 cells when co-incubated with Aβ. Moreover, URB597 reduced both the increase of Rho protein activation in Aβ-treated BV-2 cells and the Aβ-induced migration of BV-2 cells, while an increase of Cdc42 protein activation was observed in all samples. URB597 also increased the number of BV-2 cells involved in phagocytosis. URB597 treatment induced the polarization of microglial cells towards an anti-inflammatory phenotype, as demonstrated by the decreased expression of iNOS and pro-inflammatory cytokines along with the parallel increase of Arg-1 and anti-inflammatory cytokines. Taken together, these data suggest that FAAH inhibition promotes cytoskeleton reorganization, regulates phagocytosis and cell migration processes, thus driving microglial polarization towards an anti-inflammatory phenotype.Explore Compound Types
Get ideal chemicals from 750K+ compounds

